Tris(ethylenediamine)nickel(II) chloride hydrate
Overview
Description
Tris(ethylenediamine)nickel(II) chloride hydrate is a coordination compound with the formula [Ni(H₂NCH₂CH₂NH₂)₃]Cl₂·2H₂O. This compound features a nickel(II) ion coordinated by three ethylenediamine ligands, forming an octahedral geometry. The chloride ions and water molecules are present as counterions and hydration molecules, respectively. This compound is known for its vibrant color and interesting chemical properties, making it a subject of study in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(ethylenediamine)nickel(II) chloride hydrate can be synthesized by reacting nickel(II) chloride hexahydrate with ethylenediamine in an aqueous solution. The reaction typically involves dissolving nickel(II) chloride hexahydrate in water and then adding ethylenediamine. The mixture is stirred and heated to facilitate the formation of the complex. The product is then precipitated by adding acetone, filtered, washed, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key steps involve maintaining precise reaction conditions and using high-purity reagents to ensure the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Tris(ethylenediamine)nickel(II) chloride hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: The nickel(II) ion can participate in redox reactions, where it can be oxidized to nickel(III) or reduced to nickel(I).
Substitution: The ethylenediamine ligands can be substituted by other ligands in the presence of suitable reagents.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel(II) complexes with different ligands .
Scientific Research Applications
Tris(ethylenediamine)nickel(II) chloride hydrate has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry, ligand exchange reactions, and redox behavior.
Biology: The compound’s interactions with biological molecules are studied to understand metal-ligand interactions in biological systems.
Medicine: Research is conducted on its potential use in medicinal chemistry, particularly in designing metal-based drugs.
Industry: It is used in the development of catalysts for various chemical processes and in the synthesis of other coordination compounds
Mechanism of Action
The mechanism of action of tris(ethylenediamine)nickel(II) chloride hydrate involves the coordination of the nickel(II) ion by the ethylenediamine ligands, forming a stable octahedral complex. The nickel(II) ion can interact with other molecules through its vacant coordination sites, facilitating various chemical reactions. The ethylenediamine ligands stabilize the nickel(II) ion and influence its reactivity by donating electron density through their nitrogen atoms .
Comparison with Similar Compounds
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: Similar in structure but contains cobalt(III) instead of nickel(II).
Tris(ethylenediamine)iron(II) chloride: Contains iron(II) and exhibits different redox properties compared to nickel(II).
Tris(ethylenediamine)copper(II) chloride: Contains copper(II) and has distinct electronic and magnetic properties.
Uniqueness
Tris(ethylenediamine)nickel(II) chloride hydrate is unique due to its specific coordination environment and the properties imparted by the nickel(II) ion. Its stability, vibrant color, and reactivity make it a valuable compound for studying coordination chemistry and developing new materials .
Properties
IUPAC Name |
dichloronickel;ethane-1,2-diamine;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H8N2.2ClH.Ni.H2O/c3*3-1-2-4;;;;/h3*1-4H2;2*1H;;1H2/q;;;;;+2;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPSICCIEDKUMG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.O.Cl[Ni]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H26Cl2N6NiO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584329 | |
Record name | Ethane-1,2-diamine--dichloronickel--water (3/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699012-90-3 | |
Record name | Ethane-1,2-diamine--dichloronickel--water (3/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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